2-Oxo-2-[(2,4,6-tribromophenyl)amino]ethyl carbamimidothioate
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Overview
Description
2-(carbamimidoylsulfanyl)-N-(2,4,6-tribromophenyl)acetamide is a synthetic organic compound characterized by the presence of a carbamimidoylsulfanyl group and a tribromophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(carbamimidoylsulfanyl)-N-(2,4,6-tribromophenyl)acetamide typically involves the reaction of 2,4,6-tribromophenylamine with a suitable carbamimidoylsulfanyl precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of 2-(carbamimidoylsulfanyl)-N-(2,4,6-tribromophenyl)acetamide may involve the use of continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations under optimized conditions. The product is then isolated and purified using large-scale separation techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(carbamimidoylsulfanyl)-N-(2,4,6-tribromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The bromine atoms in the tribromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Hydroxylated, aminated, or alkylated derivatives.
Scientific Research Applications
2-(carbamimidoylsulfanyl)-N-(2,4,6-tribromophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers or coatings, with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(carbamimidoylsulfanyl)-N-(2,4,6-tribromophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, the compound’s ability to undergo various chemical transformations allows it to interact with different biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: A related compound with similar brominated phenyl structure but lacking the carbamimidoylsulfanyl and acetamide groups.
2-(carbamimidoylsulfanyl)acetamide: Similar structure but without the tribromophenyl group.
N-(2,4,6-tribromophenyl)acetamide: Lacks the carbamimidoylsulfanyl group.
Uniqueness
2-(carbamimidoylsulfanyl)-N-(2,4,6-tribromophenyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C9H8Br3N3OS |
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Molecular Weight |
445.96 g/mol |
IUPAC Name |
[2-oxo-2-(2,4,6-tribromoanilino)ethyl] carbamimidothioate |
InChI |
InChI=1S/C9H8Br3N3OS/c10-4-1-5(11)8(6(12)2-4)15-7(16)3-17-9(13)14/h1-2H,3H2,(H3,13,14)(H,15,16) |
InChI Key |
IWCFNBUVADIOEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)NC(=O)CSC(=N)N)Br)Br |
Origin of Product |
United States |
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